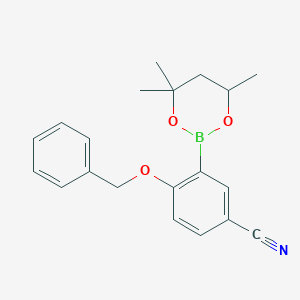
4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as BTD, is an organic molecule composed of a benzene ring with a nitrile group, a boron atom, and an oxygen atom. BTD has a variety of uses in scientific research, from drug discovery and development to cell biology and biochemistry.
作用機序
The mechanism of action of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not yet fully understood, however, it is believed to involve the interaction of the boron atom with various proteins and enzymes. The boron atom is believed to interact with proteins and enzymes in a manner similar to a Lewis acid, meaning that it can form a covalent bond with the protein or enzyme. This interaction can then modulate the activity of the protein or enzyme, leading to changes in cellular processes, such as cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are not yet fully understood. However, it is believed that 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can modulate the activity of various proteins and enzymes involved in cell biology and biochemistry, leading to changes in cellular processes, such as cell proliferation, migration, and differentiation. In addition, 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been shown to inhibit the activity of certain enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR).
実験室実験の利点と制限
The main advantage of using 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in lab experiments is its ability to modulate the activity of various proteins and enzymes involved in cell biology and biochemistry. This makes it a useful tool for studying the effects of various compounds on cellular processes. However, there are some limitations to using 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in lab experiments. For example, the synthesis of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a multi-step process and can be difficult to perform in a laboratory setting. Additionally, the mechanism of action of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for the use of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in scientific research. For example, further research could be done to better understand the mechanism of action of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and its effects on cellular processes. Additionally, further research could be done to explore the potential applications of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in drug discovery and development, as well as to develop novel compounds for the treatment of various diseases. Finally, further research could be done to improve the synthesis of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and make it easier to perform in a laboratory setting.
合成法
The synthesis of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a multi-step process involving the reaction of boronic acid with a nitrile group, followed by an addition of benzyloxy group. The reaction of boronic acid with a nitrile group is a nucleophilic substitution reaction, which involves the reaction of a nucleophile (the boronic acid) with an electrophile (the nitrile group). The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a boronate ester. The addition of the benzyloxy group is then done through a Michael addition reaction, which involves the addition of a nucleophile (the benzyloxy group) to an electrophile (the boronate ester). The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
科学的研究の応用
4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is used in a variety of scientific research applications, including drug discovery and development, cell biology and biochemistry. In drug discovery and development, 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been used to create novel compounds for the treatment of various diseases. For example, 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been used to create compounds that can inhibit the activity of certain enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR). In cell biology and biochemistry, 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been used to create novel compounds that can modulate the activity of various cellular processes, such as cell proliferation, migration, and differentiation.
特性
IUPAC Name |
4-phenylmethoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-15-12-20(2,3)25-21(24-15)18-11-17(13-22)9-10-19(18)23-14-16-7-5-4-6-8-16/h4-11,15H,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCTVRLJXNLYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)





